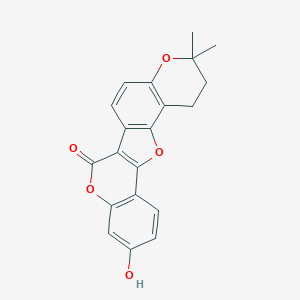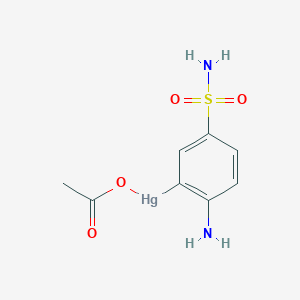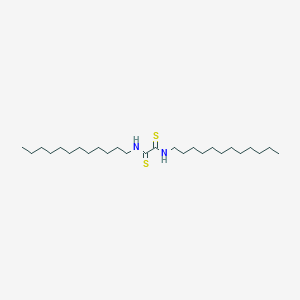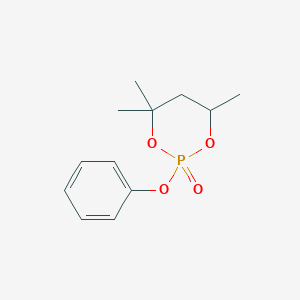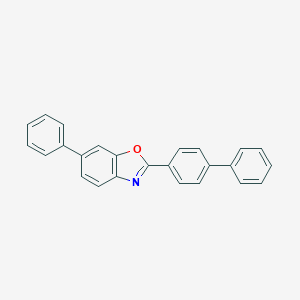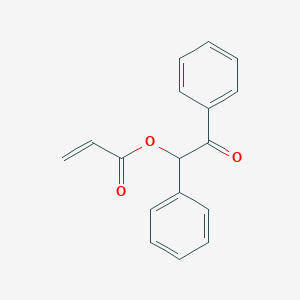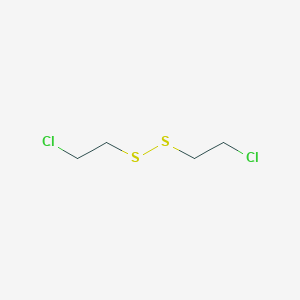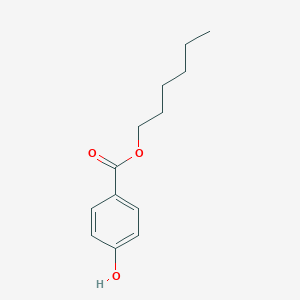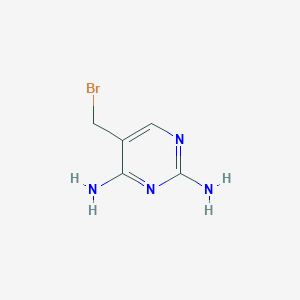
2,4-Diamino-5-(bromomethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various drugs and has several potential applications in the medical industry.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-5-(bromomethyl)pyrimidine is not well understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in DNA synthesis. This leads to the disruption of DNA replication and ultimately results in the death of the target cells.
Effets Biochimiques Et Physiologiques
2,4-Diamino-5-(bromomethyl)pyrimidine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of thymidylate synthase, which is an enzyme that is involved in DNA synthesis. This leads to the inhibition of cell growth and proliferation. It has also been shown to induce apoptosis, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Diamino-5-(bromomethyl)pyrimidine in lab experiments include its high solubility in water and other polar solvents, its ability to inhibit the activity of thymidylate synthase, and its potential applications in the synthesis of various drugs. However, the limitations of using this compound include its toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research of 2,4-Diamino-5-(bromomethyl)pyrimidine. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of viral infections and cancer. Another direction is to explore its potential as a precursor in the synthesis of nucleoside analogs. Additionally, further research can be conducted to determine its toxicity and potential side effects.
In conclusion, 2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound that has several potential applications in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of 2,4-Diamino-5-(bromomethyl)pyrimidine involves the reaction of 2,4-diaminopyrimidine with formaldehyde and hydrobromic acid. The reaction takes place in the presence of a catalyst such as zinc chloride. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
2,4-Diamino-5-(bromomethyl)pyrimidine has several potential applications in the field of scientific research. This compound is widely used in the synthesis of various drugs such as antiviral and anticancer agents. It has also been used as a precursor in the synthesis of nucleoside analogs, which are used in the treatment of viral infections.
Propriétés
IUPAC Name |
5-(bromomethyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESKVZGVVYLDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330171 |
Source


|
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-5-(bromomethyl)pyrimidine | |
CAS RN |
89446-58-2 |
Source


|
| Record name | 2,4-Diamino-5-(bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40330171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

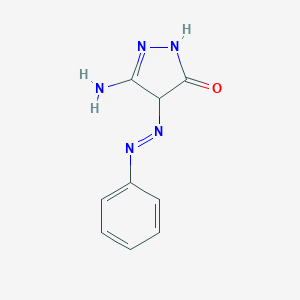
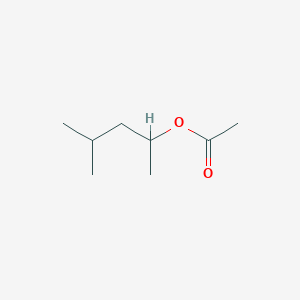
![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)
